Cgs-9896

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CGS-9896 es un compuesto conocido por sus propiedades ansiolíticas y anticonvulsivas. Es estructuralmente distinto de las benzodiazepinas, pero exhibe efectos similares, lo que lo convierte en un ansiolítico no benzodiazepínico. This compound es un agonista parcial del receptor de benzodiazepinas, lo que significa que se une a los receptores de benzodiazepinas y produce efectos ansiolíticos y anticonvulsivos de larga duración sin causar sedación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CGS-9896 implica la formación de una estructura de pirazoloquinolina. Los pasos clave incluyen la ciclización de un derivado clorofenilo con un precursor de quinolina. Las condiciones de reacción típicamente implican el uso de una base fuerte y un solvente polar para facilitar el proceso de ciclización. El producto final se purifica mediante recristalización o cromatografía para obtener un compuesto de alta pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. El uso de reactores de flujo continuo y técnicas avanzadas de purificación garantiza la calidad y la escalabilidad consistentes de la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

CGS-9896 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinolina, lo que lleva a diferentes análogos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en presencia de un catalizador.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos derivados a menudo se estudian por sus posibles propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Anxiolytic Properties

CGS-9896 is recognized as a non-benzodiazepine anxiolytic that exhibits significant potential without the sedative effects commonly associated with traditional benzodiazepines. Research indicates that this compound binds with high affinity to benzodiazepine receptors, demonstrating mixed agonist-antagonist properties. It has been shown to effectively reduce anxiety in animal models without impairing motor function or inducing sedation, making it a candidate for further clinical investigation in anxiety disorders .

Case Study: Behavioral Assessment in Rodent Models

In a series of behavioral tests, this compound demonstrated the ability to reduce anxiety-like behaviors in rats subjected to conflict paradigms, such as footshock-induced anxiety. Notably, it did not impair performance on the rotorod test, which assesses motor coordination . This suggests that this compound could serve as a safer alternative for treating anxiety compared to traditional benzodiazepines.

Anticonvulsant Effects

This compound has also been studied for its anticonvulsant properties . It has shown effectiveness in blocking seizures induced by pentylenetetrazol and audiogenic stimuli. While its anticonvulsant activity is less potent than that of diazepam, this compound's profile indicates a potential role in managing seizure disorders without the associated muscle relaxant effects seen with other medications .

Research Findings

- Pentylenetetrazol-Induced Seizures : In controlled studies, this compound effectively blocked the discriminative stimulus properties associated with pentylenetetrazol-induced seizures, indicating its utility as an anticonvulsant .

- Behavioral Pharmacology : The compound significantly reduced spontaneous locomotor activity in rodent models without causing sedation, further supporting its potential as an anticonvulsant agent that minimizes adverse effects .

Behavioral Pharmacology Insights

The behavioral pharmacology of this compound reveals its complex interactions within the central nervous system (CNS). It has been observed to influence various behaviors related to anxiety and exploration:

- Exploratory Behavior : In the holeboard test, this compound reduced exploratory behavior in rats, suggesting an anxiolytic effect that does not compromise cognitive function .

- Discriminative Stimulus Properties : Research involving trained rats has shown that this compound can elicit specific discriminative stimulus effects distinct from those of traditional benzodiazepines. This indicates unique receptor interactions that could be leveraged for therapeutic applications .

Comparative Efficacy and Safety Profile

A comparative analysis of this compound against established anxiolytics and anticonvulsants highlights its favorable safety profile:

| Property | This compound | Diazepam | Clonazepam |

|---|---|---|---|

| Anxiolytic Effect | Yes | Yes | Yes |

| Anticonvulsant Activity | Moderate | High | High |

| Sedation | Minimal | High | Moderate |

| Motor Coordination Impact | None | Impaired | Impaired |

This table illustrates that while this compound provides therapeutic benefits similar to those of traditional agents, it does so with significantly reduced sedation and motor impairment .

Mecanismo De Acción

CGS-9896 ejerce sus efectos uniéndose a los receptores de benzodiazepinas, que forman parte del complejo receptor del ácido gamma-aminobutírico (GABA). Como agonista parcial, modula la actividad del receptor GABA, mejorando los efectos inhibitorios del GABA en el sistema nervioso central. Esto da como resultado efectos ansiolíticos y anticonvulsivos sin causar sedación significativa. El compuesto también influye en el apetito y reduce el desarrollo de úlceras gastrointestinales bajo estrés crónico .

Comparación Con Compuestos Similares

Compuestos Similares

Zopiclona: Otro compuesto no benzodiazepínico con propiedades ansiolíticas.

Zolpidem: Un hipnótico no benzodiazepínico utilizado para tratar el insomnio.

Eszopiclona: Un hipnótico no benzodiazepínico similar a la zopiclona.

Singularidad

CGS-9896 es único en su capacidad de producir efectos ansiolíticos y anticonvulsivos de larga duración sin causar sedación. Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas, diferenciándolo de otros compuestos no benzodiazepínicos que pueden tener efectos sedantes .

Actividad Biológica

CGS-9896 is a pyrazoloquinoline compound that has garnered attention for its unique pharmacological profile, particularly its interaction with benzodiazepine receptors. This article provides a comprehensive overview of the biological activity of this compound, including its anxiolytic, anticonvulsant, and potential therapeutic effects, supported by data tables and relevant case studies.

This compound is classified as a non-benzodiazepine compound that exhibits mixed agonist-antagonist properties at the benzodiazepine receptor sites. It selectively binds to these receptors, influencing neurotransmitter systems, particularly GABAergic pathways. The compound is noted for its ability to modulate GABA-induced currents without eliciting significant sedation or muscle relaxation, distinguishing it from traditional benzodiazepines like diazepam .

Anxiolytic Activity

Several studies have highlighted the anxiolytic properties of this compound. In behavioral assessments, this compound demonstrated significant anxiolytic effects in rodent models without the sedative side effects commonly associated with benzodiazepines. For instance, in footshock paradigms, this compound effectively reduced anxiety-like behaviors while preserving motor function and operant responding capabilities .

Table 1: Anxiolytic Effects of this compound in Rodent Models

| Study Reference | Model Used | Anxiolytic Effect | Side Effects Observed |

|---|---|---|---|

| Footshock Conflict | Significant | None | |

| Elevated Plus Maze | Significant | None | |

| Social Interaction Test | Significant | None |

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties. In various seizure models, including pentylenetetrazol-induced seizures and audiogenic seizure tests, this compound exhibited protective effects against convulsions. However, its efficacy was found to be less potent compared to diazepam .

Table 2: Anticonvulsant Efficacy of this compound

Case Studies and Clinical Implications

Research into the clinical implications of this compound has shown promise in treating conditions such as anxiety disorders and seizure disorders. One notable study indicated that this compound significantly increased the LD50 in mice subjected to fluostigmine intoxication, suggesting potential protective effects against organophosphate poisoning .

Additionally, the compound's unique profile as a non-sedating anxiolytic makes it a candidate for further investigation in clinical settings where traditional benzodiazepines pose risks of sedation and dependency .

Propiedades

Número CAS |

77779-36-3 |

|---|---|

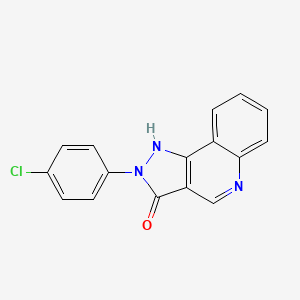

Fórmula molecular |

C16H10ClN3O |

Peso molecular |

295.72 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

InChI |

InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |

Clave InChI |

QCBUAKLOWCOUCR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |

Sinónimos |

2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one CGS 9896 CGS-9896 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.